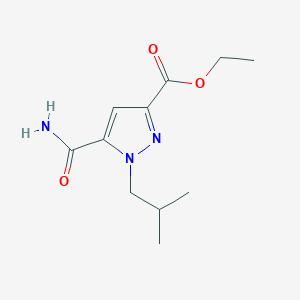

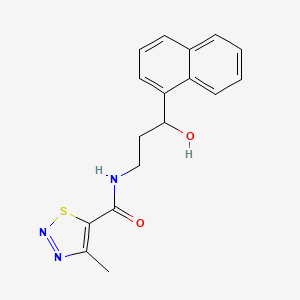

![molecular formula C16H13ClN4OS2 B2403159 4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 671200-15-0](/img/structure/B2403159.png)

4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole” is a unique heterocyclic compound. It is part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , has been a subject of research. The latest strategies for the synthesis of these privileged scaffolds involve using 3-amino-1,2,4-triazole . A convenient and efficient procedure for the synthesis of similar compounds has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The 1,2,4-triazole group is a significant component, operating as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The 1,2,4-triazole group in the compound can participate in a variety of reactions. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .科学的研究の応用

New Antifungal Compound: Solubility and Partitioning

A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, exhibiting poor solubility in buffer solutions and better solubility in alcohols, suggesting its preferential lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study on the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including their antibacterial and antifungal activities, showcases the potential of such compounds in pharmacological applications (Mistry & Desai, 2006).

Synthesis and Structural Characterization

Research on the synthesis and high-yield structural characterization of isostructural compounds, including their crystallization from dimethylformamide, provides insights into the molecular conformation and potential applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

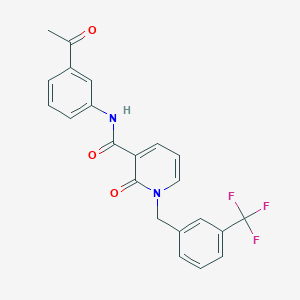

Antimicrobial Activities of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities highlight their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

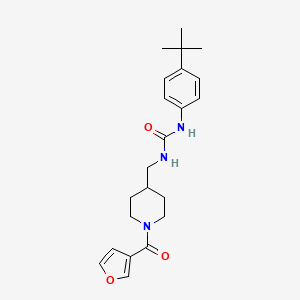

Triazole Linked Thiazolidenone Glycosides

A study on the synthesis and biological evaluation of novel triazole linked thiazolidenone derivatives, including their nematicidal and antibacterial activities, emphasizes the versatility of these compounds in agricultural and pharmaceutical applications (Avula et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, have been found to exhibit biological activity .

Mode of Action

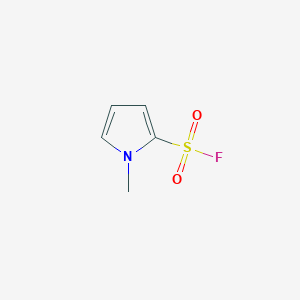

It is known that many nitrogen- and sulfur-containing heterocyclic compounds, like this one, exhibit biological activity . The interaction of these compounds with their targets often involves the formation of bonds between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to the oxygen of the C=O bond .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

4-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS2/c1-9-13(10(2)22-20-9)7-23-15-18-19-16-21(15)14(8-24-16)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCQGLYLNWBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)

![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)